molecular formula C21H23N3O4 B2461280 2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide CAS No. 941939-92-0

2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2461280
CAS No.: 941939-92-0
M. Wt: 381.432
InChI Key: DEHLTMGAVLPYTR-UHFFFAOYSA-N
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Description

2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Acylation: The benzylpiperidine is acylated with 2-methyl-4-nitrobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzylpiperidin-1-yl)-N-(2-methylphenyl)-2-oxoacetamide
  • 2-(4-benzylpiperidin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide

Uniqueness

The unique combination of functional groups in 2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide may confer distinct pharmacological properties compared to similar compounds. This could include differences in potency, selectivity, and metabolic stability.

Properties

IUPAC Name

2-(4-benzylpiperidin-1-yl)-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15-13-18(24(27)28)7-8-19(15)22-20(25)21(26)23-11-9-17(10-12-23)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHLTMGAVLPYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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